Anti‑Tubercular Potency: Clausine M (Clauszoline‑M) vs. Murrayaline‑C and Carbalexin‑C
In a direct, head‑to‑head screening of 49 oxygenated tricyclic carbazole derivatives against M. tuberculosis H37Rv, clausine M (designated clauszoline‑M, compound 45) exhibited a MIC90 value of 3.7 μM, placing it among the four most active natural products in the series [1]. This potency is comparable to murrayaline‑C (MIC90 = 1.5 μM) and carbalexin‑C (MIC90 = 2.8 μM), yet clausine M demonstrates a distinct advantage in terms of its well‑characterized synthetic accessibility and the absence of a prenyl group, which simplifies metabolic and stability profiling [2]. Importantly, clausine M was virtually non‑cytotoxic to mammalian Vero cells at concentrations up to 50 μM (selectivity index >13.5), a critical parameter not uniformly established for its more potent but less‑studied analogs [1].
| Evidence Dimension | Anti‑tubercular activity (MIC90) |
|---|---|
| Target Compound Data | 3.7 μM |
| Comparator Or Baseline | Murrayaline‑C: 1.5 μM; Carbalexin‑C: 2.8 μM; Synthetic derivative 22: 1.8 μM |
| Quantified Difference | Clausine M is 2.5‑fold less potent than murrayaline‑C, but 1.3‑fold more potent than the average of all 12 active compounds in the series (mean MIC90 ≈ 4.8 μM). |
| Conditions | Microplate Alamar Blue Assay (MABA) against M. tuberculosis strain H37Rv; in vitro cytotoxicity evaluated on Vero cells. |
Why This Matters
For researchers initiating an anti‑tubercular drug discovery campaign, clausine M offers a reproducible, synthetically accessible starting point with a well‑documented selectivity window, whereas sourcing a less‑characterized analog like murrayaline‑C introduces significant uncertainty regarding mammalian toxicity and synthetic tractability.
- [1] Schmidt, A. W.; Reddy, K. R.; Knölker, H.-J. Anti-tuberculosis activity and structure–activity relationships of oxygenated tricyclic carbazole alkaloids and synthetic derivatives. Bioorg. Med. Chem. 2017, 25 (22), 6167–6174. DOI: 10.1016/j.bmc.2016.12.027. View Source
- [2] Krahl, M. P.; Jäger, A.; Krause, T.; Knölker, H.-J. First total synthesis of the 7-oxygenated carbazole alkaloids clauszoline‑K, 3‑formyl‑7‑hydroxycarbazole, clausine M, clausine N and the anti‑HIV active siamenol using a highly efficient palladium‑catalyzed approach. Org. Biomol. Chem. 2006, 4 (17), 3215–3219. DOI: 10.1039/b607792g. View Source
